3-[1-(Carboxymethyl)cyclohexyl]propanoic acid
Description
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid is a cyclohexane-derived carboxylic acid featuring a carboxymethyl (-CH₂COOH) substituent at the 1-position of the cyclohexyl ring and a propanoic acid (-CH₂CH₂COOH) chain.
Properties
IUPAC Name |
3-[1-(carboxymethyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-9(13)4-7-11(8-10(14)15)5-2-1-3-6-11/h1-8H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIRPUSQNSUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid typically involves the reaction of cyclohexyl derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of cyclohexyl bromide and sodium carboxymethylate in an organic solvent, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and propanoic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The cyclohexyl ring provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations on the Cyclohexane Ring
Carboxymethyl vs. Ketone Substituents
- 3-(2-Oxocyclohexyl)propanoic acid (CAS 2275-26-5): Features a ketone group at the 2-position of the cyclohexane ring instead of a carboxymethyl group. The ketone reduces acidity compared to carboxylic acid substituents but increases electrophilicity, making it reactive in nucleophilic additions.
- 3-[1-[(4-Chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid (CAS 1770-35-0): Combines a 4-chlorobenzyl group and a ketone on the cyclohexane.
Alicyclic vs. Aromatic Backbones
- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Isolated from Ephedra intermedia, this compound replaces the cyclohexane with a phenolic ring. However, the absence of a cyclohexane ring reduces steric hindrance .
- 3-(Biphenyl-4-yl)-2-mercaptopropanoic acid derivatives: These ACE2 inhibitors (e.g., (S)-3-(biphenyl-4-yl)-2-((R)-2-mercapto-3-(naphthalen-2-yl)propanamido)propanoic acid) exhibit potent inhibitory activity (IC₅₀ = 0.00055 mM) due to their biphenyl and thiol groups, highlighting the role of aromaticity in target binding .
Functional Group Modifications on the Propanoic Acid Chain
Amide and Ester Derivatives
- 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides: These derivatives demonstrate analgesic activity comparable to aspirin, with compounds like 5a and 5n showing enhanced efficacy. The amide linkage improves metabolic stability compared to free carboxylic acids .
- Cyclohexyl propanoate (CAS 6222-35-1): The ester form of propanoic acid exhibits higher volatility and lower acidity, making it suitable for fragrance applications. This contrasts with the ionic nature of carboxylic acids, which favors solubility in polar solvents .
Amino and Sulfonamide Derivatives
- 3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride (CAS 1797692-51-3): Incorporates a tertiary amine, enabling salt formation and altering solubility (e.g., increased water solubility in hydrochloride form). Such modifications are critical for pharmaceutical bioavailability .
Biological Activity
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid, with the molecular formula CHO and a molecular weight of 214.26 g/mol, is a compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound can be achieved through various methods, typically involving the reaction of cyclohexyl derivatives with carboxymethylating agents. A common synthetic route includes:
- Reagents : Cyclohexyl bromide and sodium carboxymethylate.
- Conditions : Reaction in an organic solvent followed by acidification.
Chemical Reactions
The compound undergoes several chemical reactions:
- Oxidation : Can form ketones or aldehydes.
- Reduction : Converts the carboxylic acid group to alcohols.
- Substitution : Participates in nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound's carboxymethyl and propanoic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their biological functions. The cyclohexyl ring adds structural stability and enhances hydrophobic interactions, which may improve binding affinity to biological targets.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that related compounds demonstrate anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations ranging from 135 to 218 μM .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC (μM) |
|---|---|---|
| This compound | Potential interactions with biomolecules | Not yet established |
| Similar compounds | Anti-tubercular activity | 135 - 218 |
Applications in Medicine and Industry
This compound is being explored for various applications:
- Medicinal Chemistry : Investigated as a drug intermediate with potential therapeutic applications.
- Chemical Synthesis : Serves as a building block for synthesizing more complex organic molecules.
- Industrial Use : Utilized in producing specialty chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
